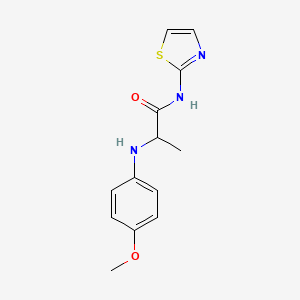

![molecular formula C21H23FN4O2 B5500538 6-({3-[2-(4-氟苯基)乙基]-1-哌啶基}羰基)-7-甲基吡唑并[1,5-a]嘧啶-2(1H)-酮](/img/structure/B5500538.png)

6-({3-[2-(4-氟苯基)乙基]-1-哌啶基}羰基)-7-甲基吡唑并[1,5-a]嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, functionalization of side chains, and substitution at various positions to modify the compound's properties and enhance its activity. For instance, studies have demonstrated the synthesis of similar compounds by introducing longer side chains or substituting the hydrogen atom at specific positions to study their anti-inflammatory properties without inducing ulcerogenic activity, indicating a methodology that could be applicable to the synthesis of our target compound (Auzzi et al., 1983).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines can be elucidated using techniques like X-ray crystallography, which helps in understanding the arrangement of atoms within the molecule. This analysis is essential for correlating the structure with the compound's reactivity and properties. X-ray analysis has been used to determine the structures of closely related compounds, providing insights into their conformation and the effects of various substituents on their stability and activity (Clayton et al., 1980).

Chemical Reactions and Properties

Pyrazolopyrimidines participate in a variety of chemical reactions, including cyclizations, substitutions, and cyclocondensation reactions, leading to the formation of new derivatives with diverse properties. These reactions are influenced by the compound's structure, particularly the substituents' nature and positioning, which can significantly affect its reactivity and the types of reactions it can undergo. The synthesis of fluorophores using pyrazolo[1,5-a]pyrimidines as intermediates demonstrates the compound's versatility in chemical reactions (Castillo et al., 2018).

科学研究应用

磷酸二酯酶抑制和抗高血压活性

- 某些与本化合物结构相似的吡唑并[3,4-d]嘧啶酮已被确定为cGMP特异性磷酸二酯酶的特异性抑制剂,具有潜在的抗高血压活性。这些化合物表现出酶促和细胞活性,一些化合物在体内表现出有希望的口服抗高血压作用 (Dumaitre & Dodic, 1996).

潜在的认知障碍治疗方法

- 一项关于与本化合物密切相关的3-氨基吡唑并[3,4-d]嘧啶酮的研究表明,这些化合物可以作为磷酸二酯酶1 (PDE1)的抑制剂。它们正被考虑用于治疗与各种神经退行性和神经精神疾病相关的认知缺陷,包括精神分裂症和阿尔茨海默病 (Li et al., 2016).

抗高血压药

- 对与本化合物结构相似的1,2,4-三唑并[1,5-α]嘧啶的研究表明,这些衍生物具有抗高血压特性。其中一些化合物表现出有希望的体外和体内抗高血压活性 (Bayomi et al., 1999).

抗癌和抗5-脂氧合酶剂

- 一系列吡唑并嘧啶衍生物已被合成并评估其作为抗癌和抗5-脂氧合酶剂的潜力。这些化合物对某些癌细胞系表现出细胞毒活性并抑制5-脂氧合酶 (Rahmouni et al., 2016).

非甾体抗炎药

- 吡唑并[1,5-a]嘧啶已被合成并评估其抗炎特性。该类中的一些化合物显示出显着的活性,并且被发现没有溃疡活性,可能为传统的NSAID提供更安全的替代品 (Auzzi et al., 1983).

除草剂活性

- 含氟吡唑并[3,4-d]嘧啶-4-酮衍生物已被合成并测试其对某些植物的除草剂活性,表明在农业上的潜在应用 (Liu et al., 2006).

镇痛和抗帕金森活性

- 衍生自吡唑并嘧啶的化合物已显示出有希望的镇痛和抗帕金森活性,与这些类别中已知的药物相当 (Amr et al., 2008).

荧光探针的合成

- 吡唑并[1,5-a]嘧啶已被用作功能性荧光团合成的中间体。这些化合物表现出荧光性质,使其适用于生物或环境研究中的探针 (Castillo et al., 2018).

抗肿瘤活性

- 对吡唑并嘧啶的研究表明它们具有作为抗癌剂的潜力,具有独特的微管蛋白抑制机制,不同于紫杉醇等传统药物 (Zhang et al., 2007).

属性

IUPAC Name |

6-[3-[2-(4-fluorophenyl)ethyl]piperidine-1-carbonyl]-7-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O2/c1-14-18(12-23-19-11-20(27)24-26(14)19)21(28)25-10-2-3-16(13-25)5-4-15-6-8-17(22)9-7-15/h6-9,11-12,16H,2-5,10,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKSVCBJKVMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC(=O)NN12)C(=O)N3CCCC(C3)CCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

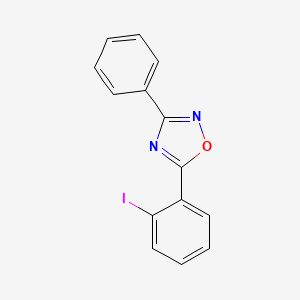

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

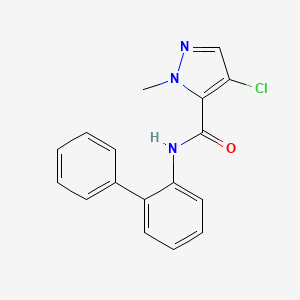

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500540.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)